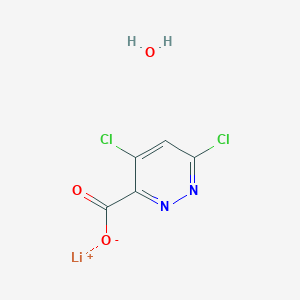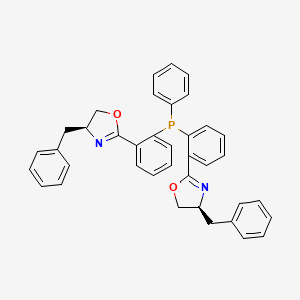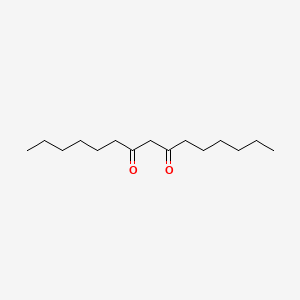
Pentadecane-7,9-dione
Descripción general
Descripción
Pentadecane-7,9-dione is a useful research compound. Its molecular formula is C15H28O2 and its molecular weight is 240.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentadecane-7,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentadecane-7,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Cytotoxic Properties
Pentadecane-7,9-dione derivatives have been studied for their cytotoxic properties. For instance, two polyacetylenes and three polyenes derived from Echinacea pallida showed moderate cytotoxic activity against human pancreatic adenocarcinoma cells (Pellati et al., 2006).
2. Chemical Structure and Spectroscopic Analysis
Research has focused on the detailed analysis of the chemical structure and spectroscopy of pentadecane derivatives. A study on (12S)-1,4,7,10-tetraazadicyclo[10,3,0]-pentadecane-3,11-dione and its derivatives provided insights into their geometric and electronic structures, as well as their UV-visible spectra (Li et al., 2005).
3. Conformational Analysis
The conformation of compounds like tricyclo[9.4.0.04,8]pentadecane-2,9-dione was investigated, revealing predominant boat-chair forms in the eight-membered rings. This analysis contributes to a better understanding of the structural aspects of pentadecane derivatives (Umehara et al., 1993).
4. Synthesis of Polycyclic Derivatives
Synthesis techniques have been developed to create polycyclic spiro and dispiro pentadecane derivatives. These syntheses have yielded compounds with significant diastereoselectivity, important for various chemical applications (Jiang et al., 2009).
5. Applications in Drug Discovery
Pentadecane derivatives have also been studied in the context of drug discovery, particularly for their potential in the synthesis of complex polycyclic structures useful in medicinal chemistry (Oliver & Malan, 2008).
6. Antimicrobial Activity
Pentadecane has shown antimicrobial activity in in vitro studies. For example, its effects against Leishmania infantum parasites were investigated, revealing significant growth inhibition (Bruno et al., 2015).
7. Thermal Energy Storage Applications
Pentadecane has been utilized in thermal energy storage applications, specifically as a phase change material (PCM). It was microencapsulated for use in thermal energy storage, demonstrating effective phase transition temperatures and heat enthalpy values (Konuklu & Erzin, 2019).
8. Biomarker Potential in Renal Cell Carcinoma
Studies have identified pentadecane as a potential biomarker in renal cell carcinoma. Its presence in urinary volatile organic compounds could assist in the noninvasive diagnosis of this cancer type (Wang et al., 2016).
Propiedades
IUPAC Name |
pentadecane-7,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-3-5-7-9-11-14(16)13-15(17)12-10-8-6-4-2/h3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSFAPUOIOQRCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CC(=O)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentadecane-7,9-dione | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

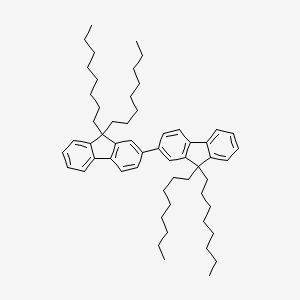
![3-(5-Bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B8242885.png)
![4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8242886.png)
![4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B8242888.png)

![4,9-Dibromo-2,7-bis(2-butyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8242898.png)

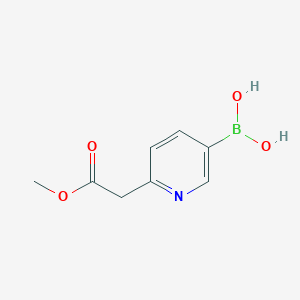
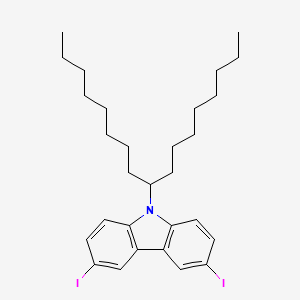
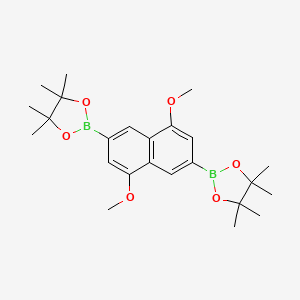

![[1-(Bromomethyl)cyclopropyl]methyl acetate](/img/structure/B8242942.png)
